

Durability of Response: A Comparative Analysis of Inavolisib and Other PI3K Inhibitors

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The development of phosphoinositide 3-kinase (PI3K) inhibitors has marked a significant advancement in the treatment of hormone receptor-positive (HR+), HER2-negative advanced breast cancer, particularly for patients with PIK3CA mutations. As this class of drugs expands, understanding the nuances of their clinical performance, especially the durability of the patient response, becomes critical for researchers and drug development professionals. This guide provides an objective comparison of **inavolisib** against other notable PI3K inhibitors, supported by key experimental data from pivotal clinical trials.

Comparative Efficacy and Durability of PI3K Inhibitors

The following table summarizes the key efficacy endpoints from major clinical trials for **inavolisib**, alpelisib, taselisib, and buparlisib. These metrics, particularly Progression-Free Survival (PFS), Overall Survival (OS), and Duration of Response (DoR), are crucial indicators of the durability of a therapeutic response.

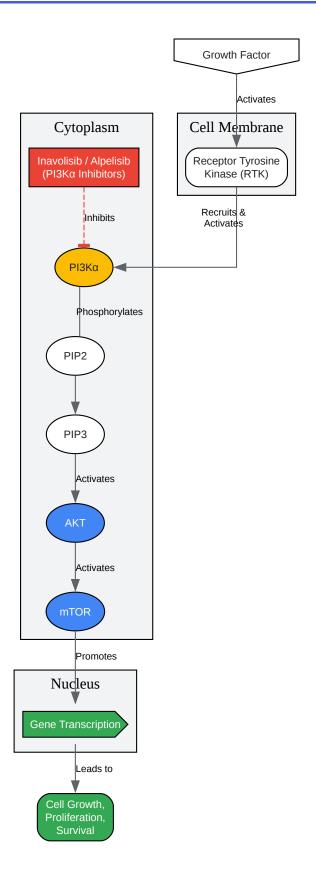


Inhibitor (Trial)	Treatment Arm	Control Arm	Median Progressi on-Free Survival (PFS)	Median Overall Survival (OS)	Median Duration of Response (DoR)	Objective Response Rate (ORR)
Inavolisib (INAVO120	Inavolisib + Palbociclib + Fulvestrant	Placebo + Palbociclib + Fulvestrant	17.2 months[1]	34.0 months[1]	18.4 months[2]	62.7%[1]
Alpelisib (SOLAR-1)	Alpelisib + Fulvestrant	Placebo + Fulvestrant	11.0 months[3] [4][5][6]	39.3 months[3] [6][7]	Not explicitly reported in provided abstracts	26.6%[5]
Taselisib (SANDPIP ER)	Taselisib + Fulvestrant	Placebo + Fulvestrant	7.4 months[8] [9]	Not statistically significant	8.7 months[8]	28.0%[8]
Buparlisib (BELLE-2)	Buparlisib + Fulvestrant	Placebo + Fulvestrant	6.9 months[10] [11]	Not statistically significant	Not explicitly reported in provided abstracts	Not explicitly reported in provided abstracts

Signaling Pathway and Mechanism of Action

PI3K inhibitors target the PI3K/AKT/mTOR pathway, which is a critical signaling cascade for cell growth, proliferation, and survival.[12][13] In many cancers, mutations in the PIK3CA gene lead to the constitutive activation of this pathway, driving tumor progression.[12] PI3K α -specific inhibitors like **inavolisib** and alpelisib are designed to selectively block the alpha isoform of the PI3K enzyme, thereby inhibiting the downstream signaling that promotes cancer cell growth. [12] **Inavolisib** is noted to be a highly potent and selective PI3K α inhibitor that also promotes the degradation of the mutated p110 α protein.[1]





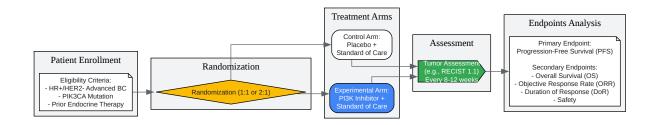
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Caption: PI3K/AKT/mTOR signaling pathway with the action of PI3K α inhibitors.



Experimental Protocols

A generalized workflow for the pivotal Phase III clinical trials discussed is outlined below. While each trial has specific nuances, the overall structure for assessing efficacy and durability is similar.



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